molecular formula C14H18N2O B14906793 2-((3,5-Dimethylphenyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide

2-((3,5-Dimethylphenyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide

Cat. No.: B14906793
M. Wt: 230.31 g/mol
InChI Key: DHNSKCYLJOWXOS-UHFFFAOYSA-N
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Description

2-((3,5-Dimethylphenyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide is an acetamide derivative featuring a 3,5-dimethylphenyl group attached via a methylamino linker and a propargylamine (prop-2-yn-1-yl) moiety at the acetamide nitrogen.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

N-prop-2-ynyl-2-(N,3,5-trimethylanilino)acetamide

InChI

InChI=1S/C14H18N2O/c1-5-6-15-14(17)10-16(4)13-8-11(2)7-12(3)9-13/h1,7-9H,6,10H2,2-4H3,(H,15,17)

InChI Key

DHNSKCYLJOWXOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N(C)CC(=O)NCC#C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,5-Dimethylphenyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the amine intermediate: The reaction of 3,5-dimethylbenzyl chloride with methylamine under basic conditions to form 3,5-dimethyl-N-methylbenzylamine.

    Acetylation: The intermediate is then acetylated using acetyl chloride to form N-(3,5-dimethyl-N-methylbenzyl)acetamide.

    Propargylation: Finally, the acetamide is reacted with propargyl bromide in the presence of a base to yield 2-((3,5-Dimethylphenyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((3,5-Dimethylphenyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the acetylenic group to an alkene or alkane.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Products may include alkenes or alkanes.

    Substitution: Products may include halogenated or nitrated derivatives.

Scientific Research Applications

2-((3,5-Dimethylphenyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((3,5-Dimethylphenyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetylenic group can participate in click chemistry reactions, forming stable triazole linkages with azides.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous acetamides, emphasizing substituent variations, molecular features, and applications:

Compound Name Substituents Molecular Formula Key Features Applications/Notes References
2-((3,5-Dimethylphenyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide 3,5-dimethylphenyl, methylamino, propargyl C₁₃H₁₇N₂O Alkyne group for potential click chemistry; aromatic bulk for target interaction Hypothesized use in drug development (e.g., radiosensitizers or targeted therapies)
2-(4-(2-(([1,1′-Biphenyl]-3-yl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic acid (19p) Biphenyl, phenoxy, methylpropanoic acid C₂₅H₂₃NO₄ Extended aromatic system; carboxylic acid group Radiotherapy sensitizer (demonstrated biological activity in phenoxyaromatic acids)
2-Iodo-N-(prop-2-yn-1-yl)acetamide (33) Iodo, propargyl C₅H₆INO Propargyl group; iodine for radiopharmaceutical applications Intermediate for radiolabeling or bioconjugation (low yield: 5% in synthesis)
2-Chloro-N-(2,3-dimethylphenyl)-N-(isopropyl)acetamide Chloro, 2,3-dimethylphenyl, isopropyl C₁₄H₁₉ClNO Chloro substituent; branched alkyl group Pesticide (e.g., pretilachlor, alachlor analogs)
2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide Dichloro, 3,5-dimethylphenyl C₁₀H₁₁Cl₂NO Dichloro backbone; hydrogen-bonding network Structural analog with crystallographic data; similar to acetanilides in agrochemicals

Key Structural and Functional Comparisons:

Aromatic Substituents: The 3,5-dimethylphenyl group in the target compound provides steric bulk and lipophilicity, akin to halogenated aryl groups in 19h–k (e.g., 3,5-dibromophenyl) . Such groups enhance membrane permeability and target binding in radiotherapy sensitizers .

Propargyl Group: The propargyl moiety in the target compound and 2-iodo-N-(prop-2-yn-1-yl)acetamide (33) enables alkyne-azide cycloaddition ("click chemistry"), a critical tool in bioconjugation and drug delivery .

Electron-Withdrawing/Donating Groups: Chloro substituents (e.g., in 2-chloro-N-(2,3-dimethylphenyl)-N-(isopropyl)acetamide) increase electrophilicity, enhancing reactivity in pesticide applications . In contrast, the methylamino group in the target compound may act as an electron donor, altering metabolic stability.

Hydrogen-Bonding and Crystallography: The dichloroacetamide in forms infinite chains via N–H⋯O and C–H⋯O interactions, influencing solubility and crystal packing .

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